HMC-B17

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

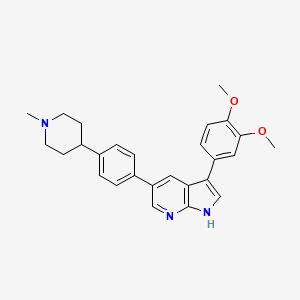

C27H29N3O2 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC 名称 |

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C27H29N3O2/c1-30-12-10-20(11-13-30)18-4-6-19(7-5-18)22-14-23-24(17-29-27(23)28-16-22)21-8-9-25(31-2)26(15-21)32-3/h4-9,14-17,20H,10-13H2,1-3H3,(H,28,29) |

InChI 键 |

RKHAISFGGUNHRV-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=C(C=C5)OC)OC)N=C3 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Laetrile and Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by laetrile (amygdalin). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the pertinent signaling pathways, quantitative data from key studies, and the experimental protocols necessary to investigate these processes.

Introduction to Laetrile and Apoptosis

Laetrile, a semi-synthetic form of amygdalin, is a cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds.[1][2] It has been a subject of interest in oncology for its purported anti-cancer properties, which are primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[3][4] Apoptosis is a critical cellular process for maintaining tissue homeostasis and eliminating damaged or malignant cells. It is executed through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Current research indicates that laetrile's primary mechanism of action involves the modulation of the intrinsic apoptotic pathway.[5][6]

Signaling Pathways in Laetrile-Induced Apoptosis

Laetrile has been shown to trigger apoptosis in a variety of cancer cell lines, including those of the breast, prostate, cervix, and lung.[5] The molecular mechanism predominantly involves the intrinsic pathway, initiated by intracellular stress, and is characterized by the involvement of the Bcl-2 family of proteins and the mitochondria.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for laetrile-induced apoptosis.[6] Laetrile treatment has been observed to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a crucial event in the intrinsic pathway. MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[9]

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. Laetrile treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. researchgate.net [researchgate.net]

- 5. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 9. Apoptosis Induction of Armeniacae Semen Extractin Human Acute Leukemia (NALM-6 and KG-1) Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Amygdalin (Vitamin B17) on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside also known as Laetrile or Vitamin B17, has been a subject of interest in alternative cancer therapy for decades. While its efficacy remains a topic of debate, a growing body of in vitro research suggests that amygdalin can exert anti-tumor effects by modulating key cellular processes, including the cell cycle. This technical guide provides an in-depth overview of the current understanding of amygdalin's impact on cell cycle progression, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the implicated signaling pathways.

Data Presentation

Quantitative Effects of Amygdalin on Cell Cycle Distribution

Amygdalin has been shown to induce cell cycle arrest in various cancer cell lines, primarily at the G0/G1 or G2/M phases. The following table summarizes the quantitative changes in cell cycle phase distribution observed in different studies.

| Cancer Cell Line | Amygdalin Concentration | Treatment Duration | Change in G0/G1 Phase | Change in S Phase | Change in G2/M Phase | Reference |

| Prostate Cancer | ||||||

| LNCaP | 10 mg/mL | 24 hours | Increased | Decreased | Decreased | [1][2] |

| DU-145 | 10 mg/mL | 24 hours | Increased | Decreased | Decreased | [1][2] |

| PC3 | 10 mg/mL | 24 hours | Increased | Decreased | Decreased | [1][2] |

| Bladder Cancer | ||||||

| UMUC-3 | 10 mg/mL | 24 hours | Increased (p=0.0169) | Reduced (p=0.0138) | No significant change | [3] |

| TCCSUP | 10 mg/mL | 24 hours | Increased (p=0.0121) | No significant change | Reduced (p=0.0406) | [3] |

| RT112 | 10 mg/mL | 24 hours | No significant change | Increased (p=0.0040) | Reduced (p=0.0039) | [3] |

| Renal Cell Carcinoma | ||||||

| Caki-1 | 10 mg/mL | 2 weeks | Increased | Not specified | Reduced | [4] |

| A498 | 10 mg/mL | 2 weeks | Increased | Not specified | Reduced | [4] |

| KTC-26 | 10 mg/mL | 2 weeks | Reduced | Increased (S-phase arrest) | Reduced | [4] |

Modulation of Cell Cycle Regulatory Proteins by Amygdalin

The observed cell cycle arrest is a consequence of amygdalin's ability to alter the expression of key regulatory proteins. The table below outlines the reported changes in the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

| Cancer Cell Line | Amygdalin Concentration | Treatment Duration | Protein | Change in Expression | Reference |

| Prostate Cancer | |||||

| LNCaP, DU-145, PC3 | 10 mg/mL | 24 hours & 2 weeks | Cdk1, Cdk2, Cdk4 | Modulated | [1][2] |

| Cyclin A, Cyclin B, Cyclin D3 | Modulated | [1][2] | |||

| 2 weeks | p19, p27 | Modulated | [1][2] | ||

| Bladder Cancer | |||||

| UMUC-3, RT112, TCCSUP | 1.25–10 mg/ml | 24 hours | Cdk2, Cyclin A | Downregulated | [3][5] |

| RT112 | 10 mg/mL | Not specified | p19 | Increased | [3] |

| TCCSUP | 10 mg/mL | Not specified | p19 | Decreased | [3] |

| RT112 | 10 mg/mL | Not specified | Cdk4 | Suppressed | [3] |

| Renal Cell Carcinoma | |||||

| Caki-1, KTC-26, A498 | 10 mg/mL | Not specified | Cdk1, Cyclin B | Decreased | [4] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes a standard method for analyzing the DNA content of cells to determine their distribution across the different phases of the cell cycle.[6][7][8][9][10]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca+2 and Mg+2 free

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes (e.g., 5 mL polystyrene or polypropylene tubes)

-

Centrifuge

-

Vortex mixer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 106 cells per sample. For adherent cells, trypsinize and collect. For suspension cells, collect directly.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-500 x g for 5 minutes at 4°C and resuspending the pellet in PBS.

-

Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.

-

Rehydration and Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes to pellet the more buoyant fixed cells. Carefully decant the ethanol.

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Acquire data for at least 10,000 single-cell events. Use a linear scale for the PI signal (e.g., FL2 or a similar channel for red fluorescence). Gate out doublets and clumps using a plot of pulse area versus pulse height or pulse width. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the general steps for detecting and quantifying the expression of cell cycle-related proteins.[11][12][13]

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for the target cell cycle proteins (e.g., anti-CDK2, anti-Cyclin A, etc.)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Protein Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. For adherent cells, use a cell scraper to collect the lysate.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

// Nodes Amygdalin [label="Amygdalin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; pmTOR [label="p-mTOR (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinA [label="Cyclin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK4 [label="CDK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Transition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="G0/G1 Cell Cycle Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amygdalin -> pAkt [arrowhead=tee, color="#5F6368"]; Amygdalin -> pmTOR [arrowhead=tee, color="#5F6368"]; Akt -> mTOR [arrowhead=normal, color="#5F6368"]; mTOR -> CDK2 [arrowhead=normal, color="#5F6368"]; mTOR -> CyclinA [arrowhead=normal, color="#5F6368"]; mTOR -> CDK4 [arrowhead=normal, color="#5F6368"]; mTOR -> CyclinD [arrowhead=normal, color="#5F6368"]; pAkt -> mTOR [style=invis]; pmTOR -> CDK2 [style=invis]; CDK2 -> G1_S_Transition [arrowhead=normal, color="#5F6368"]; CyclinA -> G1_S_Transition [arrowhead=normal, color="#5F6368"]; CDK4 -> G1_S_Transition [arrowhead=normal, color="#5F6368"]; CyclinD -> G1_S_Transition [arrowhead=normal, color="#5F6368"]; G1_S_Transition -> CellCycleArrest [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; Akt; pAkt} {rank=same; mTOR; pmTOR} } caption: Amygdalin's proposed signaling pathway for cell cycle arrest.

// Nodes CellCulture [label="1. Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Amygdalin Treatment\n(Various concentrations and durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvesting [label="3. Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; FlowCytometry [label="4a. Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="4b. Protein Analysis\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; PI_Staining [label="5a. Propidium Iodide Staining", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; ProteinExtraction [label="5b. Protein Extraction & Quantification", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; DataAcquisition [label="6a. Data Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; SDS_PAGE_Transfer [label="6b. SDS-PAGE & Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleAnalysis [label="7a. Cell Cycle Phase Distribution Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntibodyIncubation [label="7b. Antibody Incubation & Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataInterpretation [label="8. Data Interpretation & Conclusion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment [color="#5F6368"]; Treatment -> Harvesting [color="#5F6368"]; Harvesting -> FlowCytometry [color="#5F6368"]; Harvesting -> WesternBlot [color="#5F6368"]; FlowCytometry -> PI_Staining [style=dashed, arrowhead=none, color="#5F6368"]; PI_Staining -> DataAcquisition [color="#5F6368"]; WesternBlot -> ProteinExtraction [style=dashed, arrowhead=none, color="#5F6368"]; ProteinExtraction -> SDS_PAGE_Transfer [color="#5F6368"]; DataAcquisition -> CellCycleAnalysis [color="#5F6368"]; SDS_PAGE_Transfer -> AntibodyIncubation [color="#5F6368"]; CellCycleAnalysis -> DataInterpretation [color="#5F6368"]; AntibodyIncubation -> DataInterpretation [color="#5F6368"]; } caption: Experimental workflow for studying amygdalin's effect on cell cycle.

Conclusion

The available in vitro evidence suggests that amygdalin can influence cell cycle progression in various cancer cell lines, leading to cell cycle arrest. This effect appears to be mediated through the modulation of key regulatory proteins such as CDKs and cyclins, and may involve signaling pathways like the Akt-mTOR pathway. The provided data and protocols offer a valuable resource for researchers investigating the potential anti-cancer mechanisms of amygdalin. Further in vivo studies are necessary to validate these findings and to ascertain the therapeutic potential of amygdalin in a clinical setting.

References

- 1. Amygdalin delays cell cycle progression and blocks growth of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amygdalin Blocks Bladder Cancer Cell Growth In Vitro by Diminishing Cyclin A and cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. protocols.io [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

Molecular Targets of Amygdalin In Vitro: A Technical Guide

Executive Summary

Amygdalin, a cyanogenic glycoside found in the seeds of various plants from the Prunus family, has been a subject of interest and controversy in cancer research for decades. Marketed under names like "Laetrile" and "Vitamin B-17," its therapeutic claims have been met with skepticism due to concerns over cyanide toxicity and a lack of robust clinical evidence. However, a growing body of in vitro research has begun to elucidate the molecular mechanisms through which amygdalin may exert its biological effects, independent of or in concert with its cyanide-producing potential. This technical guide provides an in-depth overview of the identified molecular targets of amygdalin in laboratory settings, focusing on its influence on apoptosis, cell cycle progression, cell adhesion, and key signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols are outlined, and the involved molecular pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Modulation of Apoptosis

One of the most consistently reported in vitro effects of amygdalin is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This process is primarily mediated through the intrinsic, mitochondria-dependent pathway.

Key Molecular Targets in the Apoptotic Pathway

Amygdalin has been shown to modulate several key proteins that regulate the apoptotic cascade:

-

Bcl-2 Family Proteins: Amygdalin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2][3][4][5][6][7][8][9][10][11] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization (MOMP).[12]

-

Caspase Activation: The change in mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[12][13] Studies have consistently shown that amygdalin treatment increases the activity of initiator caspase-9 and executioner caspase-3.[1][2][3][4][6][14]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5][13] This cleavage is a hallmark of apoptosis.

Quantitative Data: Effects on Apoptotic Markers

| Cell Line | Amygdalin Conc. | Target | Effect | Reference |

| LNCaP (Prostate) | 0.1 - 10 mg/mL | Bcl-2 mRNA | Dose-dependent decrease (up to 52% reduction) | [8] |

| 0.1 - 10 mg/mL | Bax mRNA | Dose-dependent increase (up to 3.64-fold) | [8] | |

| DU145 (Prostate) | 0.1 - 10 mg/mL | Bcl-2 Protein | Dose-dependent decrease | [8] |

| 0.1 - 10 mg/mL | Bax Protein | Dose-dependent increase | [8] | |

| Not specified | Caspase-3 | Increased activity | [1] | |

| Hs578T (Breast) | 10 - 40 mg/mL | Bcl-2 | Drastic reduction in expression | [5] |

| 10 - 40 mg/mL | Bax | Increased expression | [5] | |

| 10 - 40 mg/mL | Caspase-3 | Activation and cleavage | [5] | |

| HeLa (Cervical) | 5 - 20 mg/mL | Bcl-2 | Downregulation | [5][9] |

| 5 - 20 mg/mL | Bax | Upregulation | [5][9] | |

| Not specified | Caspase-3 | Increased activity | [3][4] | |

| SK-BR-3 (Breast) | 5 - 20 mg/mL | Bcl-2 | Decreased expression | [5][9] |

| 5 - 20 mg/mL | Bax | Increased expression | [5][9] |

Signaling Pathway Visualization

Amygdalin-induced intrinsic apoptosis pathway.[11][12][13]

Experimental Protocol: Western Blot for Bax/Bcl-2 Expression

-

Cell Culture and Treatment: Plate cancer cells (e.g., DU145) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of amygdalin (e.g., 0, 0.1, 1, 10 mg/mL) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control.

Cell Cycle Regulation

Amygdalin has been observed to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase transition.[2][13][14][15]

Key Molecular Targets in Cell Cycle Control

-

Cyclin-Dependent Kinases (CDKs) and Cyclins: Progression through the cell cycle is driven by the sequential activation of CDKs, which are regulated by their binding partners, the cyclins. Amygdalin has been shown to downregulate the expression of CDK1, CDK2, Cyclin A, and Cyclin B.[13][16][17] This disruption prevents cells from transitioning from the G1 to the S phase and from the G2 to the M phase.

-

Tumor Suppressor Proteins: In renal cancer cells, amygdalin was found to increase the expression of the p19 protein, which inhibits the G1 to S phase transition, thereby halting cell proliferation.[13][14]

Quantitative Data: Effects on Cell Cycle Regulators

| Cell Line | Amygdalin Conc. | Target | Effect | Reference |

| Bladder Cancer | Not specified | CDK2 | Down-modulation | [13][16] |

| Not specified | Cyclin A | Down-modulation | [13][16] | |

| Renal Cell Carcinoma | Not specified | p19 | Increased expression | [13][14] |

| Not specified | CDK1 | Marked decrease | [17] | |

| Not specified | Cyclin B | Marked decrease | [17] | |

| UMUC3, RT112, TCCSUP (Bladder) | 1.25 - 10 mg/mL | Cell Cycle | Delayed progression, G0/G1 arrest | [9] |

Logical Relationship Visualization

Amygdalin-induced G1/S cell cycle arrest.[13][14][16]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Culture and Treatment: Plate cells and treat with amygdalin as described in section 1.4.

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge to pellet the cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Cell Adhesion and Metastasis

Metastasis is a multi-step process that includes changes in cell adhesion and migration. In vitro studies show amygdalin can inhibit these initial steps in various cancer models, including bladder, renal, and lung cancer.[9][11][14][16][18][19][20][21]

Key Molecular Targets in Adhesion and Migration

-

Integrins: These transmembrane receptors mediate cell-matrix and cell-cell interactions. Amygdalin has been shown to alter the expression of several integrin subtypes, including downregulating integrins α5, α6, β1, and β4, depending on the cell line.[9][14][18][20][21]

-

Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK): These are key intracellular signaling proteins that are activated upon integrin engagement. Amygdalin treatment leads to a reduction in the expression and activation of both FAK and ILK.[9][18][19][20]

-

Akt-mTOR Pathway: This pathway is crucial for cell survival, proliferation, and migration. Amygdalin has been demonstrated to inhibit the Akt-mTOR signaling cascade, which may contribute to its anti-metastatic effects.[5][9][14][16][17]

Quantitative Data: Effects on Adhesion and Migration

| Cell Line | Amygdalin Conc. | Target/Assay | Effect | Reference |

| UMUC-3, RT112 (Bladder) | 10 mg/mL | Adhesion & Migration | Distinctly reduced | [18][19] |

| TCCSUP (Bladder) | 10 mg/mL | Adhesion | Reduced | [18][19] |

| Caki-1, KTC-26, A498 (Renal) | Not specified | Adhesion to collagen/fibronectin | Significant reduction | [21] |

| Not specified | Chemotactic activity | Significant reduction | [21] | |

| Not specified | Integrins α5 & α6 | Reduction in expression | [21] | |

| H1299/M, PA/M (Lung) | High Conc. | Proliferation | Inhibition of 15.6% and 25.1% | [9][20] |

| Not specified | Integrin β1, β4, FAK, ILK | Reduced expression | [9][20] |

Signaling Pathway Visualization

Inhibition of cell adhesion and migration by amygdalin.[9][14][16]

Experimental Protocol: Transwell Migration (Boyden Chamber) Assay

-

Cell Preparation: Culture cells to sub-confluency. Starve the cells in a serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of amygdalin. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-48 hours) at 37°C.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like Crystal Violet.

-

Analysis: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several random fields of view under a microscope. Compare the migration in amygdalin-treated groups to the untreated control.

Enzymatic Interactions

The biological activity of amygdalin is intrinsically linked to its enzymatic hydrolysis. While this is often discussed in the context of toxicity, specific enzymatic interactions are key to its proposed anticancer mechanism and other potential effects.

Key Enzymatic Targets and Interactions

-

β-Glucosidase: This is the primary enzyme responsible for the hydrolysis of amygdalin.[22] It cleaves the glycosidic bonds to release glucose, benzaldehyde, and toxic hydrogen cyanide (HCN).[14][23] The theory of selective toxicity posits that some cancer cells have higher levels of β-glucosidase and lower levels of rhodanese (an enzyme that detoxifies cyanide), leading to a targeted accumulation of HCN.[14] The combination of amygdalin with exogenous β-glucosidase has been shown to dramatically increase its cytotoxicity in vitro.[24]

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Some studies, often on plant extracts containing amygdalin and other compounds, have reported inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in modulating glucose metabolism.[25][26][27][28] However, studies on pure amygdalin's activity against these enzymes are less common.

Quantitative Data: Enzymatic Modulation

| Cell Line/System | Treatment | IC50 Value | Effect | Reference |

| HepG2 (Liver) | Amygdalin alone | 458.10 mg/mL | Low cytotoxicity | [24] |

| Amygdalin + β-D-glucosidase | 3.2 mg/mL | High cytotoxicity (143-fold increase) | [24] | |

| Enzyme Assay | Vernonia amygdalina extract (contains saponins) | Not specified | Significant inhibition of α-glucosidase and α-amylase | [25] |

Experimental Workflow Visualization

Stepwise enzymatic hydrolysis of amygdalin.[14][23]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation: Prepare a phosphate buffer solution (pH 6.8), an α-glucosidase enzyme solution, a substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG), and solutions of amygdalin at various concentrations. Acarbose is typically used as a positive control.

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, amygdalin solution (or control), and the enzyme solution to each well. Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate Reaction: Add the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate for a set time (e.g., 20-30 minutes) at 37°C.

-

Stop Reaction: Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

-

Measurement: Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each amygdalin concentration compared to the untreated control. Determine the IC50 value (the concentration of amygdalin required to inhibit 50% of the enzyme's activity) by plotting percentage inhibition against the log of the concentration.

Conclusion

In vitro evidence suggests that amygdalin is not an inert compound but rather a molecule capable of modulating multiple, critical cellular processes in cancer cells. Its primary molecular targets converge on the induction of apoptosis (via Bcl-2/Bax and caspases), arrest of the cell cycle (via CDKs and cyclins), and inhibition of metastatic potential (via integrins, FAK, and the Akt-mTOR pathway). The interaction with β-glucosidase remains central to its potent cytotoxic effects. While these laboratory findings are compelling, it is crucial to underscore that they do not constitute evidence of clinical efficacy in humans. The significant risk of cyanide poisoning from amygdalin hydrolysis remains a major barrier to its therapeutic use. Future research should focus on developing targeted delivery systems or non-toxic analogs that can exploit these molecular pathways without systemic toxicity, bridging the gap between in vitro potential and safe, effective clinical application.

References

- 1. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 2. Amygdalin from Apricot Kernels Induces Apoptosis and Causes Cell Cycle Arrest in Cancer Cells: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amygdalin Regulates Apoptosis and Adhesion in Hs578T Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amygdalin Influences Bladder Cancer Cell Adhesion and Invasion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Amygdalin blocks the in vitro adhesion and invasion of renal cell carcinoma cells by an integrin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. healthbygaia.com [healthbygaia.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In vitro study on α-amylase and α-glucosidase inhibitory activities of a new stigmastane-type steroid saponin from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Examination of Laetrile (Amygdalin) in Oncology Research

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and scientific evaluation of Laetrile, also known as amygdalin or "Vitamin B17," in the context of cancer research. It details the proposed mechanisms of action, summarizes key clinical and preclinical findings, and outlines the experimental protocols used in its investigation. This document is intended for an audience of researchers, scientists, and drug development professionals seeking a detailed, evidence-based understanding of this compound.

Historical Context and Development

The substance known as Laetrile has a contentious history. The story begins with amygdalin, a cyanogenic glycoside found in the pits of many fruits, such as apricots, bitter almonds, and plums.

-

1830s: Amygdalin is first isolated by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.

-

Early 1920s: Dr. Ernst T. Krebs, Sr., begins experimenting with it as a potential cancer treatment, but finds it too toxic for therapeutic use.

-

1950s: His son, Ernst T. Krebs, Jr., promotes a semi-synthetic, supposedly less toxic form of amygdalin which he patents as "Laetrile" (Laevorotatory mandelonitrile). He controversially terms it "Vitamin B17," claiming cancer is a metabolic deficiency disease.

The central hypothesis proposed by Krebs was that cancer cells are uniquely rich in an enzyme called β-glucosidase. According to the theory, this enzyme would cleave amygdalin at the tumor site, releasing benzaldehyde and hydrogen cyanide, the latter of which would selectively kill the cancer cells. Normal cells, supposedly low in β-glucosidase and high in another enzyme, rhodanese (which detoxifies cyanide), would be spared. This theory of selective toxicity became the cornerstone of Laetrile's promotion as a non-toxic, natural cancer therapy.

Despite its popular appeal, this hypothesis has been largely refuted by subsequent research. Studies have shown that both β-glucosidase and rhodanese are present in variable amounts in both cancerous and normal tissues, undermining the basis for its selective action.

Proposed Mechanism of Action: A Biochemical Pathway

The purported mechanism of Laetrile's anti-cancer activity is centered on the enzymatic release of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. The pathway involves the sequential breakdown of the amygdalin molecule.

-

Hydrolysis: Amygdalin is first hydrolyzed to prunasin.

-

Enzymatic Cleavage: The enzyme β-glucosidase, present in varying levels in mammalian tissues, cleaves the glucose molecule from prunasin, yielding mandelonitrile.

-

Decomposition: Mandelonitrile is unstable and spontaneously or enzymatically decomposes into benzaldehyde and hydrogen cyanide.

-

Cytotoxicity: The released hydrogen cyanide inhibits the cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, halting aerobic respiration and leading to rapid cell death.

Preclinical and Clinical Evaluation

Laetrile has been the subject of numerous preclinical (in vitro, animal) and clinical studies. Despite anecdotal claims, rigorous scientific investigations have consistently failed to demonstrate its efficacy as a cancer treatment.

Multiple studies using cultured cancer cell lines and animal tumor models have been conducted. The results have been overwhelmingly negative, showing no significant anti-cancer activity at concentrations that were not toxic to normal cells. The National Cancer Institute (NCI) conducted extensive preclinical testing in the 1970s against a range of animal tumor models, finding no evidence of efficacy.

Two landmark clinical trials sponsored by the NCI effectively concluded the mainstream scientific investigation into Laetrile.

Table 1: Summary of NCI-Sponsored Phase I & II Clinical Trials of Laetrile

| Study & Year | Lead Investigator | No. of Patients | Cancer Types | Dosage & Administration | Key Efficacy Outcome | Adverse Events |

| Phase I (1980) | C.G. Moertel | 6 | Breast, Colon, Lung | Amygdalin (IV) and oral tablets | No cancer regression observed. | 2 patients developed symptoms of cyanide toxicity. |

| Phase II (1982) | C.G. Moertel | 178 | Various advanced cancers | Amygdalin (IV) followed by oral tablets, plus a "metabolic therapy" diet. | Objective Response: 1 patient showed partial response (lasting 10 weeks). Median Survival: 4.8 months from start of treatment. Conclusion: No substantive benefit in terms of cure, improvement, or stabilization of cancer. | Many patients experienced symptoms of cyanide toxicity, with blood cyanide levels approaching the lethal range in some. |

These studies concluded that Laetrile is an ineffective agent for the treatment of cancer and poses a significant risk of acute cyanide toxicity. The U.S. Food and Drug Administration (FDA) has not approved Laetrile for use as a cancer treatment.

Experimental Protocols

The methodologies employed in the pivotal NCI-sponsored trials provide a framework for the clinical evaluation of such compounds.

-

Patient Population: 178 patients with histologically proven cancer for which no standard, effective treatment was known. Patients were required to be in good general condition (ambulatory) and have measurable tumor masses.

-

Treatment Regimen:

-

Induction Phase: Amygdalin administered intravenously for 21 consecutive days at a dose of 4.5 g/m² of body-surface area.

-

Maintenance Phase: Following the IV course, oral amygdalin was administered at 0.5 g three times daily.

-

Concomitant Therapy: All patients also received a "metabolic therapy" program typical of that recommended by Laetrile proponents, including a specific diet, vitamins, and pancreatic enzymes.

-

-

Evaluation Criteria:

-

Tumor Measurement: Bidimensional tumor measurements were taken before treatment and at regular intervals. An objective partial response was defined as a ≥50% reduction in the sum of the products of the perpendicular diameters of all measurable lesions, lasting for at least one month.

-

Survival Analysis: Patient survival was tracked from the start of treatment.

-

Toxicity Monitoring: Blood cyanide levels were measured before and after treatment. Patients were monitored for clinical signs of cyanide toxicity (e.g., nausea, vomiting, headache, dizziness).

-

-

Statistical Analysis: Survival curves were generated using the Kaplan-Meier method. Response rates were calculated with 95% confidence intervals.

Conclusion for the Research Community

The history of Laetrile in cancer research serves as a critical case study in the importance of rigorous, evidence-based evaluation of potential therapeutic agents. The initial hypothesis, while biochemically plausible at a superficial level, was not supported by preclinical data and was definitively refuted by well-designed clinical trials. These studies confirmed a lack of therapeutic efficacy and highlighted the significant risk of cyanide poisoning. For drug development professionals, the Laetrile story underscores the necessity of moving from a proposed mechanism to controlled, systematic testing against cellular models, animal models, and finally, in human trials, before any claims of efficacy can be substantiated. All available scientific evidence indicates that Laetrile has no place in the treatment of cancer.

Amygdalin's Molecular Onslaught on Prostate Cancer: A Technical Guide to the Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of amygdalin on prostate cancer cells. The document synthesizes current in vitro research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Signaling Cascades Modulated by Amygdalin in Prostate Cancer Cells

Amygdalin, a cyanogenic glycoside, has been investigated for its potential anti-cancer properties. In the context of prostate cancer, its mechanism of action primarily revolves around the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell growth and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

Amygdalin has been shown to trigger programmed cell death in prostate cancer cells, primarily through the intrinsic apoptotic pathway. This process is characterized by the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Specifically, treatment with amygdalin leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 [1][2][3]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3 . Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of various cellular substrates, ultimately leading to cell death[1][3]. Studies have demonstrated a dose-dependent increase in caspase-3 activity in both DU145 and LNCaP prostate cancer cells upon amygdalin treatment[1].

Cell Cycle Arrest at the G0/G1 Phase

A significant effect of amygdalin on prostate cancer cells is the induction of cell cycle arrest, predominantly at the G0/G1 phase[4][5]. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

This cell cycle arrest is orchestrated by the modulation of key cell cycle regulatory proteins. Amygdalin treatment has been observed to decrease the expression of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK4 , as well as their regulatory partners, cyclin A, cyclin B, and cyclin D3 [4]. The downregulation of the CDK2/cyclin A complex is particularly noteworthy in impeding cell cycle progression[6]. Concurrently, an increase in the expression of CDK inhibitors like p19 and p27 has been reported after prolonged exposure to amygdalin[4].

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. In prostate cancer, this pathway is often hyperactivated.

Evidence suggests that amygdalin can inhibit the PI3K/Akt/mTOR pathway in prostate cancer cells. Western blot analyses have shown that amygdalin treatment leads to a reduction in the phosphorylation of key components of this pathway, including Akt, Raptor, and Rictor , particularly after long-term exposure[4][7]. The inhibition of this pathway likely contributes to the observed decrease in cell proliferation and survival.

Androgen Receptor (AR) Signaling

The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression. While direct evidence of amygdalin's interaction with the AR signaling axis is limited, the crosstalk between the PI3K/Akt and AR pathways is well-established[7][8]. Inhibition of the PI3K/Akt pathway can indirectly impact AR signaling. Further research is warranted to elucidate any direct effects of amygdalin on AR expression and function in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effects of amygdalin on prostate cancer cell lines.

Table 1: Cell Viability in Response to Amygdalin Treatment (24h)

| Cell Line | Amygdalin Concentration (mg/mL) | Cell Viability (% of Control) |

| DU145 | 0.01 | 82.67 ± 2.22 |

| 0.1 | 77.25 ± 2.06 | |

| 1 | 76.09 ± 1.90 | |

| 10 | 45.63 ± 1.65 | |

| LNCaP | 0.01 | 96.68 ± 1.11 |

| 0.1 | 91.33 ± 1.57 | |

| 1 | 57.11 ± 0.81 | |

| 10 | 45.02 ± 0.73 |

Data extracted from Chang et al., 2006[3].

Table 2: Relative mRNA Expression of Bcl-2 and Bax in Response to Amygdalin Treatment (24h)

| Cell Line | Amygdalin Concentration (mg/mL) | Relative Bcl-2 mRNA Level | Relative Bax mRNA Level |

| DU145 | 0.1 | 0.89 ± 0.05 | 1.08 ± 0.07 |

| 1 | 0.69 ± 0.03 | 2.07 ± 0.17 | |

| 10 | 0.21 ± 0.03 | 2.43 ± 0.15 | |

| LNCaP | 0.1 | 0.78 ± 0.20 | 2.25 ± 0.25 |

| 1 | 0.52 ± 0.20 | 2.42 ± 0.27 | |

| 10 | 0.48 ± 0.38 | 3.64 ± 0.50 |

Data extracted from Chang et al., 2006[3].

Table 3: Cell Cycle Distribution of Prostate Cancer Cells after Amygdalin Treatment

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| PC3 | Control | 55.4 | 24.3 | 20.3 |

| Amygdalin (10 mg/mL, 24h) | 65.2 | 18.5 | 16.3 | |

| DU145 | Control | 60.1 | 28.7 | 11.2 |

| Amygdalin (10 mg/mL, 24h) | 70.3 | 19.4 | 10.3 | |

| LNCaP | Control | 68.2 | 19.8 | 12.0 |

| Amygdalin (10 mg/mL, 72h) | 78.5 | 10.1 | 11.4 |

Data interpretation based on graphical representations in Makarevic et al., 2016 and Juengel et al., 2022[5][7].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on amygdalin and prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from Chang et al., 2006[3].

-

Cell Seeding: Seed prostate cancer cells (DU145 or LNCaP) in a 96-well plate at a density of 2 x 10^4 cells/cm^2 in a final volume of 100 µL of culture medium per well.

-

Amygdalin Treatment: After 24 hours of incubation, treat the cells with various concentrations of amygdalin (e.g., 0.01, 0.1, 1, 10 mg/mL) for 24 hours. A control group with amygdalin-free medium should be included.

-

MTT Incubation: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

This protocol is a generalized procedure based on methodologies described by Chang et al., 2006 and Makarevic et al., 2016[1][5].

-

Cell Lysis: After amygdalin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, CDK2, Cyclin A, p-Akt, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods described by Makarevic et al., 2016[5].

-

Cell Harvesting: After amygdalin treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

This protocol is adapted from the methodology described by Chang et al., 2006[3].

-

Cell Preparation: Culture cells on chamber slides and treat with amygdalin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.

-

Detection: Apply a streptavidin-HRP conjugate, followed by a substrate solution (e.g., DAB) to visualize the TUNEL-positive cells.

-

Microscopy: Observe the stained cells under a light microscope. Apoptotic cells will exhibit dark brown nuclear staining.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Amygdalin-induced intrinsic apoptosis pathway in prostate cancer cells.

Caption: Amygdalin-induced G0/G1 cell cycle arrest in prostate cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by amygdalin.

Experimental Workflow Diagram

Caption: A generalized workflow for Western Blot analysis.

References

- 1. Amygdalin induces apoptosis through regulation of Bax and Bcl-2 expressions in human DU145 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Amygdalin delays cell cycle progression and blocks growth of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amygdalin Blocks Bladder Cancer Cell Growth In Vitro by Diminishing Cyclin A and cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of β-Glucosidase in Amygdalin-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest and controversy in cancer research for decades. Its therapeutic potential is intrinsically linked to its enzymatic breakdown, a process in which β-glucosidase plays a central and indispensable role. This technical guide provides an in-depth exploration of the mechanism by which β-glucosidase unlocks the cytotoxic potential of amygdalin, detailing the subsequent cellular and molecular events that lead to cell death. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways and workflows involved in the study of amygdalin's bioactivity.

Introduction

Amygdalin itself is a relatively non-toxic molecule. Its cytotoxic effects are contingent upon its hydrolysis into three key products: glucose, benzaldehyde, and the highly toxic hydrogen cyanide (HCN).[1] This bioactivation is catalyzed by the enzyme β-glucosidase. While present in some plant tissues, β-glucosidase is also produced by the gut microbiota in humans, which is a primary factor in the toxicity observed upon oral ingestion of amygdalin.[1] The targeted delivery of β-glucosidase to tumor tissues is an area of active research, aiming to localize the release of cytotoxic agents and minimize systemic toxicity. Understanding the intricate role of this enzyme is therefore paramount for any research or drug development program focused on leveraging the therapeutic potential of amygdalin.

The Enzymatic Activation of Amygdalin by β-Glucosidase

The enzymatic hydrolysis of amygdalin is a two-step process. First, β-glucosidase cleaves one glucose molecule from amygdalin to form prunasin. Subsequently, another molecule of β-glucosidase or a different enzyme, prunasin lyase, hydrolyzes prunasin to yield mandelonitrile and another glucose molecule. Mandelonitrile is unstable and rapidly decomposes into benzaldehyde and hydrogen cyanide.[2]

Logical Relationship: Amygdalin Hydrolysis

References

The Pharmacodynamics of Amygdalin and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has a long and controversial history in medicinal use, particularly as an alternative cancer therapy. Its pharmacodynamic effects are complex, primarily driven by its metabolic breakdown into several bioactive compounds. This technical guide provides an in-depth exploration of the core pharmacodynamics of amygdalin and its principal metabolites: prunasin, mandelonitrile, benzaldehyde, and hydrogen cyanide. It details the current understanding of their mechanisms of action, summarizes quantitative data from key preclinical studies, outlines detailed experimental protocols, and visualizes the critical metabolic and signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and pharmacology.

Metabolism of Amygdalin

Amygdalin itself is largely considered biologically inert. Its pharmacodynamic activity is contingent upon its enzymatic hydrolysis into active metabolites. This process occurs in a stepwise manner, primarily initiated by β-glucosidases present in gut microflora.

Orally administered amygdalin is first hydrolyzed to prunasin and a glucose molecule. Prunasin is then further hydrolyzed to mandelonitrile and another glucose molecule. Mandelonitrile is an unstable cyanohydrin that readily decomposes, either spontaneously or catalyzed by lyases, into benzaldehyde and the highly toxic hydrogen cyanide (HCN) .[1] It is the subsequent actions of benzaldehyde and, most significantly, hydrogen cyanide that are believed to be responsible for the majority of amygdalin's reported physiological and toxicological effects.

Core Pharmacodynamic Mechanisms

The pharmacodynamic actions of amygdalin are multifaceted, with the most studied effects being anticancer, anti-inflammatory, and immunomodulatory. These effects are not typically caused by the parent molecule but by its metabolites acting on various cellular pathways.

Anticancer Effects

The purported anticancer activity of amygdalin is its most controversial and studied property. Several mechanisms have been proposed, primarily revolving around the induction of apoptosis and cell cycle arrest in cancer cells.

A primary mechanism cited is the induction of programmed cell death (apoptosis) in cancer cells via the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] Key events include:

-

Upregulation of Bax: Increased expression of the pro-apoptotic protein Bax.[2][4]

-

Downregulation of Bcl-2: Decreased expression of the anti-apoptotic protein Bcl-2.[2][4]

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death.[5]

-

Role of p38 MAPK: Activation of p38 Mitogen-Activated Protein Kinase (MAPK) has been shown to be an upstream event that influences the Bax/Bcl-2 balance.[2][3][6]

Amygdalin has been reported to halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly in the G0/G1 or G1/S phase.[5][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinases (CDKs) and their associated cyclins.[8][9]

-

CDK and Cyclin Downregulation: Studies have shown reduced levels of cdk2, cdk4, Cyclin A, Cyclin B, and Cyclin D3 in response to amygdalin treatment.[8][9]

-

G1/S Transition Block: The downregulation of the cdk2-Cyclin A axis, in particular, is critical for preventing the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle, effectively stopping cell division.[8]

References

- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dr-puttich.de [dr-puttich.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. Amygdalin Blocks Bladder Cancer Cell Growth In Vitro by Diminishing Cyclin A and cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Purported Role of Amygdalin (Vitamin B17) in Cancer Prevention and Therapy: A Technical Review

Disclaimer: The following document is a technical summary of research regarding amygdalin, also known as Laetrile or "vitamin B17." It is intended for researchers, scientists, and drug development professionals. The information presented here should not be interpreted as an endorsement of amygdalin as a viable cancer treatment. The overwhelming scientific consensus, based on rigorous clinical trials, is that amygdalin is ineffective in treating or preventing cancer and poses a significant risk of cyanide poisoning.

Executive Summary

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest and controversy for its purported anticancer properties for over a century. Proponents have claimed that it selectively targets and kills cancer cells. This document provides a technical overview of the existing preclinical and clinical data related to amygdalin's hypothesized role in oncology. It summarizes quantitative data from in vitro and in vivo studies, details experimental protocols used to assess its activity, and illustrates the proposed signaling pathways through which it is theorized to exert its effects. Despite some preclinical findings suggesting potential cytotoxic and apoptotic effects on cancer cell lines, clinical evidence from human trials has not substantiated these claims, instead highlighting the risk of severe toxicity.

Quantitative Data from Preclinical Studies

The majority of research on amygdalin's anticancer effects comes from in vitro studies on various cancer cell lines and a limited number of animal studies. The data from these studies are summarized below.

Table 2.1: In Vitro Cytotoxicity of Amygdalin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Amygdalin Concentration | Observed Effect | Reference |

| DU145 & LNCaP | Prostate Cancer | 0.01–10 mg/mL | Dose-dependent cytotoxicity.[1] | [1] |

| HeLa | Cervical Cancer | 1.25–20 mg/mL | Dose-dependent decrease in cell survival rate; induction of apoptosis.[2][3] | [2][3] |

| Hs578T | Triple-Negative Breast Cancer | Various concentrations | Induction of apoptosis.[4] | [4] |

| T47D & MCF-7 | Breast Cancer | 4, 8, 16, 32, 65 mmol/L | Dose- and time-dependent inhibition of tumor growth.[2] | [2] |

| UMUC3, RT112, TCCSUP | Bladder Cancer | 1.25–10 mg/mL | Concentration-dependent suppression of growth and proliferation.[2][5] | [2][5] |

| SNU-C4 | Colon Cancer | Not specified | Downregulation of cell cycle-related genes.[6] | [6] |

| Huh-7 | Liver Cancer | Up to 100 µg/mL | IC50 > 100 µM.[7] | [7] |

| HT-29 | Colorectal Cancer | Up to 100 µg/mL | IC50 of 30 µM.[7] | [7] |

| KB | Oral Squamous Cell Carcinoma | 10–200 µg/mL | Dose-dependent decrease in cell viability.[2][5] | [2][5] |

Table 2.2: In Vivo Studies of Amygdalin in Animal Models

| Animal Model | Cancer Type | Amygdalin Dosage | Observed Effect | Reference |

| CD8F1 mice | Spontaneous Mammary Adenocarcinomas | 1000 mg/kg & 2000 mg/kg (i.p.) | 54% and 33% reduction in tumor volume, respectively. Reduction in lung metastases from ~90% to 22%.[2] | [2] |

| Nude mice | Colorectal Xenograft | 50 mg/kg (i.v.) | 56.17% reduction in tumor weight and 57.99% reduction in tumor volume.[2] | [2] |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

A frequently employed method to assess the cytotoxic effects of amygdalin on cancer cell lines is the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per 100 µL of complete medium and incubated for 24 hours.[7]

-

Treatment: The cells are then treated with various concentrations of amygdalin (e.g., ranging from 0.01 to 100 µg/mL) and incubated for a further 72 hours.[7]

-

Fixation: Following incubation, the cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[7]

-

Washing: The TCA solution is removed, and the plates are washed with distilled water.

-

Staining: 70 µL of 0.4% (w/v) SRB solution is added to each well, and the plates are incubated at room temperature in the dark for 10 minutes.[7]

-

Destaining and Measurement: Unbound SRB is removed by washing, and the protein-bound dye is solubilized. The absorbance is then read on a plate reader to determine cell viability.

Purported Signaling Pathways

Several signaling pathways have been proposed to be modulated by amygdalin, leading to its purported anticancer effects. These primarily revolve around the induction of apoptosis, inhibition of cell cycle progression, and reduction of cell adhesion and metastasis.

Intrinsic Apoptosis Pathway

Amygdalin is suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway.[8][9] This is reportedly achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Cell Cycle Regulation

Studies have indicated that amygdalin may cause cell cycle arrest, particularly at the G0/G1 phase. This is purportedly achieved by downregulating key cell cycle regulatory proteins.

Inhibition of Adhesion and Metastasis

Amygdalin has been reported to inhibit the adhesion of cancer cells, a critical step in metastasis. This is thought to occur through the modulation of integrins and the Akt-mTOR signaling pathway.[5][10]

Clinical Trials and Scientific Consensus

Despite the preclinical data suggesting potential anticancer activity, human clinical trials have not demonstrated any benefit. A notable clinical trial conducted by the National Cancer Institute (NCI) in the early 1980s on 178 cancer patients found no substantive benefit in terms of cure, improvement, or stabilization of cancer.[11] Furthermore, the study highlighted the dangers of amygdalin therapy, with several patients exhibiting symptoms of cyanide toxicity.[11] A systematic review by the Cochrane Collaboration concluded that the claims of beneficial effects from Laetrile are not supported by sound clinical data and that there is a considerable risk of serious adverse effects from cyanide poisoning, especially with oral ingestion.[12][13][14] Consequently, the risk-benefit balance of amygdalin as a cancer treatment is considered unambiguously negative by the mainstream scientific and medical communities.[12][14]

Conclusion

The research into amygdalin ("vitamin B17") presents a case where preclinical in vitro and some in vivo findings have not been successfully translated into clinical efficacy. While laboratory studies suggest mechanisms for inducing apoptosis and inhibiting cancer cell proliferation and adhesion, rigorous clinical trials in humans have failed to show any anticancer effects.[11][12][14][15] Moreover, the inherent risk of cyanide toxicity remains a significant safety concern.[6][11][12] For drug development professionals, the story of amygdalin serves as a critical reminder of the necessity for robust clinical evidence to validate preclinical hypotheses.

References

- 1. Laetrile/Amygdalin (PDQ®) - NCI [cancer.gov]

- 2. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amygdalin Regulates Apoptosis and Adhesion in Hs578T Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation [mdpi.com]

- 6. mskcc.org [mskcc.org]

- 7. journalissues.org [journalissues.org]

- 8. The Postulated Mechanism of Action of Amygdalin (Vitamin B17) on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A clinical trial of amygdalin (Laetrile) in the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amygdalin - Wikipedia [en.wikipedia.org]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. Laetrile treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laetrile/Amygdalin - NCI [cancer.gov]

Amygdalin's Effect on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest and controversy in oncology for decades. While its direct cytotoxic effects on cancer cells have been explored, its influence on the multifaceted TME is an emerging area of research. This technical guide provides an in-depth analysis of the current understanding of amygdalin's effects on the core components of the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Modulation of Cancer Cell Behavior within the TME

Amygdalin has been shown to directly impact cancer cells, thereby altering their contribution to the TME. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of migratory and invasive phenotypes.

Induction of Apoptosis

Amygdalin promotes apoptosis in various cancer cell lines through the modulation of key regulatory proteins. The intrinsic mitochondrial pathway is a primary mechanism, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.

-

Upregulation of Pro-Apoptotic Proteins: Amygdalin treatment has been observed to increase the expression of Bax, a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: Conversely, the expression of the anti-apoptotic protein Bcl-2 is often decreased following amygdalin exposure.[1][2]

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

Cell Cycle Arrest

Amygdalin can induce cell cycle arrest, primarily at the G0/G1 or G1/S phase transition, thereby inhibiting cancer cell proliferation.[1] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Migration and Invasion

A crucial aspect of the TME is the ability of cancer cells to remodel their surroundings and metastasize. Amygdalin has been shown to impede these processes by targeting pathways involved in cell adhesion and motility.

-

Integrin Signaling: Amygdalin can modulate the expression of integrins, such as β1 and β4, which are critical for cell-ECM adhesion and signaling.[3] This can disrupt the communication between cancer cells and their surrounding matrix.

-

FAK and ILK Pathways: The focal adhesion kinase (FAK) and integrin-linked kinase (ILK) are key downstream effectors of integrin signaling. Amygdalin has been reported to inhibit the expression and/or phosphorylation of FAK and ILK, leading to reduced cell migration and invasion.[4]

Immunomodulatory Effects within the Tumor Microenvironment

The immune landscape of the TME is a critical determinant of tumor fate. Emerging evidence suggests that amygdalin may exert immunomodulatory effects, potentially shifting the balance from an immunosuppressive to an anti-tumor immune environment.

T-Cell Response

Limited but suggestive data indicates that amygdalin may influence T-cell populations. Some studies suggest it can promote the proliferation of T cells.

Macrophage Polarization

Tumor-associated macrophages (TAMs) are a significant component of the TME and can exist in a pro-inflammatory, anti-tumoral (M1) or an anti-inflammatory, pro-tumoral (M2) state. While direct evidence of amygdalin's effect on macrophage polarization in the TME is still developing, its anti-inflammatory properties in other contexts suggest a potential to modulate this process.

Cytokine Production

Amygdalin has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in non-cancer inflammatory models.[5] Its impact on the complex cytokine network within the TME, which includes a mix of pro- and anti-inflammatory signals, warrants further investigation.

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Amygdalin has demonstrated anti-angiogenic properties in some experimental models. One study reported that amygdalin exerts inhibitory effects on angiogenesis in aortic rings of diabetic rats.[3] The precise molecular mechanisms, particularly its effect on key angiogenic factors like Vascular Endothelial Growth Factor (VEGF), are still under investigation.

Effects on the Extracellular Matrix

The ECM provides structural support to the tumor and also actively participates in signaling that drives cancer progression. Amygdalin's ability to interfere with cell-ECM interactions through integrin modulation suggests a potential role in altering the TME's physical and signaling landscape.

Data Presentation

Table 1: In Vitro Cytotoxicity of Amygdalin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (mg/mL) | Exposure Time (h) | Assay | Reference |

| Hs578T | Triple-Negative Breast Cancer | 52.9 | 24 | MTT | [6] |

| MCF7 | Breast Cancer | 30.8 | 24 | MTT | [6] |

| MDA-MB-231 | Breast Cancer | 48.5 | 24 | MTT | [6] |

| HeLa | Cervical Cancer | Not specified | 24, 48, 72 | MTT | [7] |

| DU145 | Prostate Cancer | Not specified | 24 | Not specified | [2] |

| LNCaP | Prostate Cancer | Not specified | 24 | Not specified | [2] |

| H1299/M | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | [4] |

| PA/M | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | [4] |

| UMUC-3 | Bladder Cancer | Not specified | 24 | Not specified | [3] |

| TCCSUP | Bladder Cancer | Not specified | 24 | Not specified | [3] |

| RT112 | Bladder Cancer | Not specified | 24 | Not specified | [3] |

Table 2: In Vivo Effects of Amygdalin on Tumor Growth

| Cancer Type | Animal Model | Amygdalin Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference |

| Cervical Cancer (HeLa xenograft) | Nude mice | 300 mg/kg/day (i.p.) | 15 days | Significant inhibition | [1] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of amygdalin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Amygdalin solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of amygdalin in complete medium.

-

Remove the medium from the wells and add 100 µL of the amygdalin dilutions to the respective wells. Include a vehicle control (medium without amygdalin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor effect of amygdalin.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude mice)

-

Amygdalin solution for injection (sterile)

-